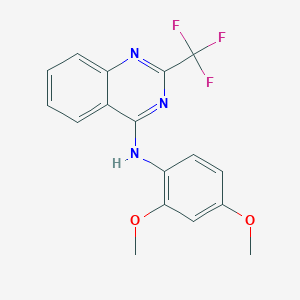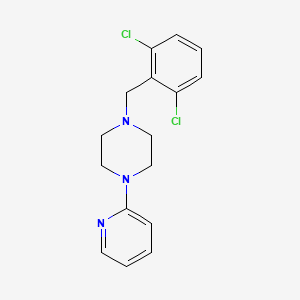
N-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives involves versatile intermediates such as 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, which are crucial for preparing a wide variety of quinazolines through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine (Phillips & Castle, 1980). Another notable synthesis approach involves the reaction of hydrazones of 2-aminoacetophenone with triphosgene, leading to the formation of quinazolines, pyrazolo[1,5-c]quinazoline, and spiro quinazoline dimers (Alkhathlan et al., 2002).
Molecular Structure Analysis
The molecular structure and electronic properties of quinazoline derivatives have been extensively studied. For instance, a novel quinazoline derivative was synthesized and characterized, revealing that the molecular stability is mainly due to weak but collective contributions of significant intra and intermolecular hydrogen bond interactions, quantified by Hirshfeld surface analysis (Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, leading to novel compounds with potential biological activities. For example, the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline through substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction resulted in a compound with promising biological activities (Ouyang et al., 2016).
Physical Properties Analysis
The physical properties, such as crystal structure, are crucial for understanding the interactions and stability of quinazoline derivatives. The title compound, C17H14F3N3O2·2C2H5OH, synthesized through the reaction of 4-chloro-6,7-dimethoxyquinazoline and 3-(trifluromethyl)aniline, exhibits normal bond lengths and angles. Its crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions (Xia, 2005).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives are highlighted by their reactivity and the formation of novel compounds with specific functionalities. The synthesis of N-heterocycles using N,N-dimethylethanolamine (DMEA) as a C1 synthon exemplifies the versatility of quinazoline derivatives in forming pyrrolo[1,2-a]quinoxalines, quinazolin-4-ones, and benzo[4,5]imidazoquinazolines, showcasing their potential in synthetic chemistry (Geng et al., 2022).
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-24-10-7-8-13(14(9-10)25-2)21-15-11-5-3-4-6-12(11)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFHCERRUADVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)
![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)
![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)

![ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
![N~3~-acetyl-N~1~-[4-(acetylamino)phenyl]-beta-alaninamide](/img/structure/B5843234.png)
![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)
![methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5843255.png)
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)
![2-{[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methylene]amino}-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5843272.png)
![3,5,5-trimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5843292.png)